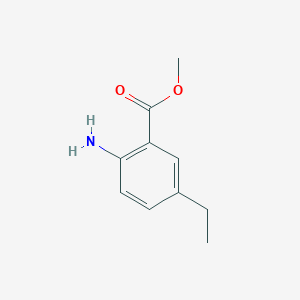

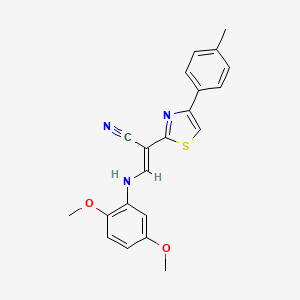

![molecular formula C19H16FN5O2 B2582781 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1357797-34-2](/img/structure/B2582781.png)

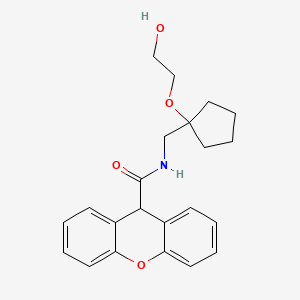

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . These studies provide insights into the structural requirements for the binding of these novel tricyclic derivatives at each receptor subtype .Scientific Research Applications

Diversified Synthesis for Structural Complexity

A study demonstrated the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives utilizing a Ugi four-component reaction. This approach facilitates the rapid construction of structurally complex fused tricyclic scaffolds, highlighting the compound's utility in generating diverse molecular architectures for potential therapeutic applications Y. An, Huan He, Tiantian Liu, Yong Zhang, Xiao-Bin Lu, Q. Cai, 2017.

Potential Antidepressant and Receptor Antagonist Properties

The 4-amino[1,2,4]triazolo[4,3-a]quinoxalines series, structurally related to the compound , has been investigated for its potential as rapid-onset antidepressants. These compounds have shown promising activity in behavioral models and have been identified as potent adenosine receptor antagonists, suggesting their utility in developing novel therapeutic agents for depression and other neurological conditions R. Sarges, H. Howard, R. Browne, L. Lebel, P. Seymour, B. Koe, 1990.

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the compound of interest, were synthesized and evaluated for their anticancer activity. This research highlights the significance of structural modifications in enhancing the anticancer potential of such compounds, indicating the compound's relevance in cancer research B. N. Reddy, P. V. G. Reddy, P. S. Reddy, S. Reddy, Sirigireddy Sudharsan Reddy, M. Pathak, 2015.

Design of Selective Receptor Antagonists

The compound's framework has been utilized in the design of selective human A3 adenosine receptor antagonists. This application underscores the compound's versatility in drug design, particularly in targeting specific receptors for therapeutic benefits D. Catarzi, V. Colotta, F. Varano, Ombretta Lenzi, G. Filacchioni, L. Trincavelli, C. Martini, C. Montopoli, S. Moro, 2005.

Antiallergic and Anticonvulsant Properties

Further investigations into related compounds have revealed their potential as antiallergic and anticonvulsant agents. These studies contribute to the understanding of the compound's pharmacological diversity and its potential in developing treatments for allergies and seizures B. Loev, J. Musser, R. Brown, H. Jones, R. Kahen, F. Huang, A. Khandwala, P. Sonnino-Goldman, M. Leibowitz, 1985.

Mechanism of Action

Target of Action

The primary target of the compound 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide is DNA . The compound is a derivative of [1,2,4]triazolo [4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA and potentially leading to cell death .

Mode of Action

The compound this compound interacts with its target, DNA, by intercalation . This interaction disrupts the normal structure of the DNA, preventing it from functioning properly . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound this compound, through its DNA intercalation, affects the biochemical pathways involved in DNA replication and transcription . By disrupting these processes, the compound can inhibit the growth and proliferation of cells, particularly cancer cells .

Pharmacokinetics

Similar compounds have been evaluated for their absorption, distribution, metabolism, and excretion (adme) profiles

Result of Action

The result of the action of this compound is the disruption of normal cellular processes, leading to cell death . This is particularly effective against cancer cells, which divide rapidly and are thus more susceptible to DNA disruption .

Future Directions

properties

IUPAC Name |

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O2/c1-2-16-22-23-18-19(27)24(14-5-3-4-6-15(14)25(16)18)11-17(26)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRBXPRZDKXTEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

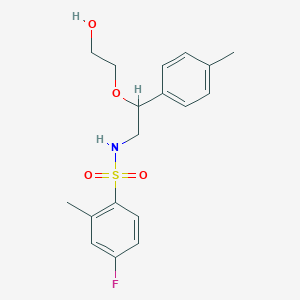

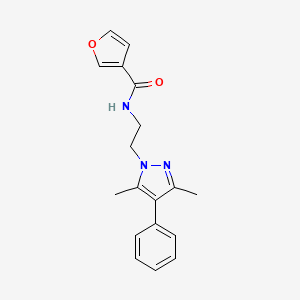

![N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2582705.png)

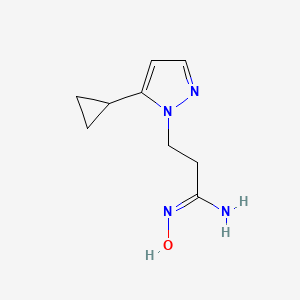

![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/no-structure.png)

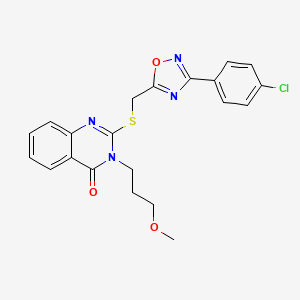

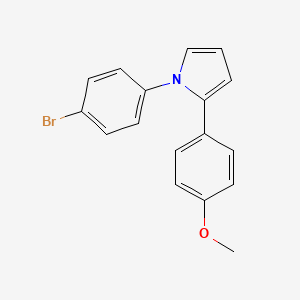

![N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2582714.png)

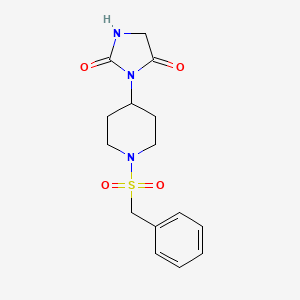

![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2582718.png)